Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
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Overview
Description
Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H23ClN2O2. It is known for its unique spirocyclic structure, which consists of a bicyclic system with nitrogen atoms at the 3 and 9 positions. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a cyclic ketone. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles, such as halides or amines, under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in the central nervous system. By binding to this receptor, the compound can modulate neurotransmission and exert its effects on neuronal activity.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane-3-carboxylate: This compound shares the same spirocyclic core but lacks the allyl group.
3,9-Diazaspiro[5.5]undecane-3-carboxylate methyl ester: Similar structure with a methyl ester group instead of the allyl group.
3,9-Diazaspiro[5.5]undecane-3-carboxylate ethyl ester: Similar structure with an ethyl ester group instead of the allyl group.
Uniqueness
Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is unique due to the presence of the allyl group, which can enhance its reactivity and biological activity. The spirocyclic structure also contributes to its stability and potential as a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
prop-2-enyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-2-11-17-12(16)15-9-5-13(6-10-15)3-7-14-8-4-13;/h2,14H,1,3-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWCRXRSRUDLTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC2(CCNCC2)CC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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